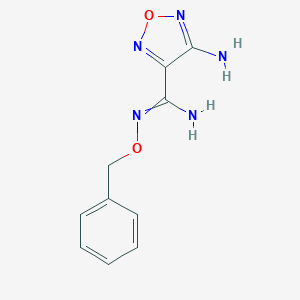

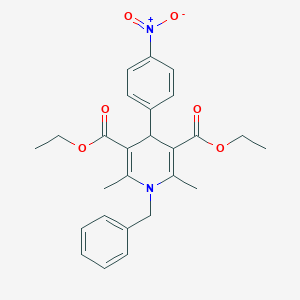

![molecular formula C8H8N4O2S B414948 1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 178452-87-4](/img/structure/B414948.png)

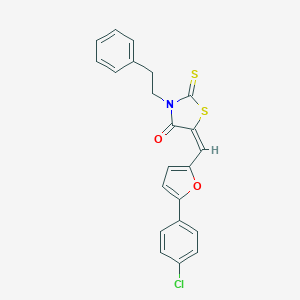

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .

Synthesis Analysis

The synthesis of thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, often involves multicomponent reactions . For example, three-component condensations of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation can lead to the formation of thiazolopyrimidines .Molecular Structure Analysis

The molecular structure of “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione” is characterized by the presence of a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

Thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, can undergo various chemical reactions. For instance, they can participate in Michael addition reactions . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde can afford thiazolopyrimidines .Applications De Recherche Scientifique

Synthesis of Thiazolopyrimidine Derivatives

This compound can be used in the synthesis of thiazolopyrimidine derivatives . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . The synthesis of these derivatives is based on multicomponent sonochemical reactions .

Green Chemistry Applications

The compound is used in reactions that align with the principles of “green chemistry”, such as environmental safety, atom economy, and efficiency . These principles aim to reduce the environmental impact of chemical processes.

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which can be synthesized using this compound, have been tested against E. coli, B. mycoides, and C. albicans and shown potent antimicrobial activity .

Biological Properties

Hydrazonoyl halides, a large group of compounds that can be synthesized using this compound, have wide biological properties such as anthelmintic, antiarthropodal, antimicrobial, fungicidal, antisarcoptic activities .

Pharmaceutical Applications

The compound can be used in the synthesis of various nitrogen, oxygen, sulfur, and selenium containing compounds . These compounds have a wide range of pharmaceutical applications .

Synthesis of Anti-thrombotic Drugs

The compound can be used as a reagent for the synthesis of N-(2-acetylamino-benzyl or 2-acetylamino-heterocyclic methyl) thiazole-2-carboxamide derivatives, which have anti-thrombotic properties .

Synthesis of FXa Inhibitors

The compound can also be used as a reagent for the synthesis of diamide derivatives, which are Factor Xa (FXa) inhibitors . FXa inhibitors are a type of anticoagulant that prevents blood clots.

Research in Medicinal Chemistry

Given its wide range of applications and potential for synthesis of biologically active compounds, this compound is of significant interest in the field of medicinal chemistry .

Orientations Futures

Thiazolopyrimidines, including “1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione”, have drawn attention due to their comprehensive bioactivities . Future research could focus on the design and structure-activity relationship of these bioactive molecules , as well as the exploration of their potential pharmacological applications .

Propriétés

IUPAC Name |

4-methyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O2S/c1-11-5-4(6(13)10-7(11)14)12-2-3-15-8(12)9-5/h2-3H2,1H3,(H,10,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOGJOMSDSCRNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N3CCSC3=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24813224 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-Methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

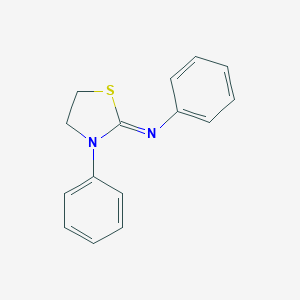

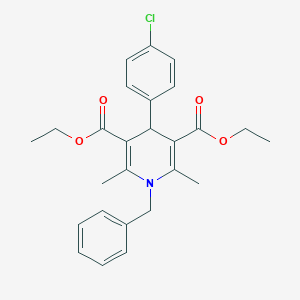

![5,5-Dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione 2-oxime](/img/structure/B414870.png)

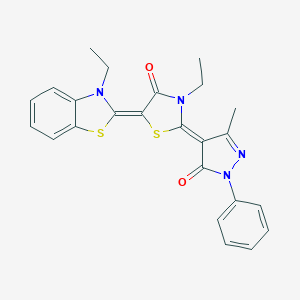

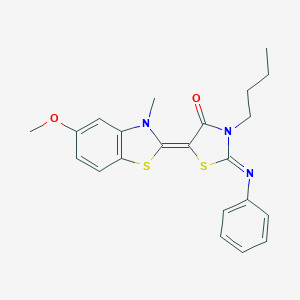

![1-Methyl-6,7,8,9-tetrahydropurino[8,7-b][1,3]thiazepine-2,4-dione](/img/structure/B414873.png)

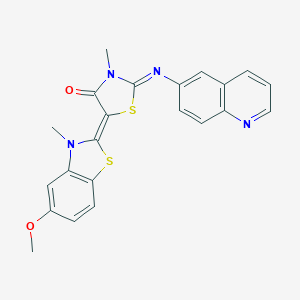

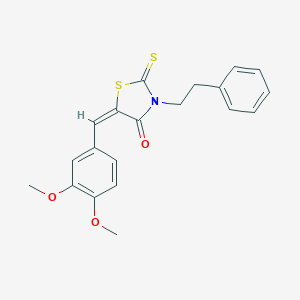

![(4-methylphenyl)-[2,2,4-trimethyl-6-[2,2,4-trimethyl-1-(4-methylbenzoyl)-3H-quinolin-4-yl]quinolin-1-yl]methanone](/img/structure/B414877.png)

![3-[3-(1,1-dioxidotetrahydro-3-thienyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B414888.png)